
1,6-Diphenyl-1,3,5-triazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diphenyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound that belongs to the triazine family It is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms, with two phenyl groups attached to the nitrogen atoms at positions 1 and 6
準備方法
Synthetic Routes and Reaction Conditions
1,6-Diphenyl-1,3,5-triazinane-2,4-dione can be synthesized through the reaction of N,N′-dimethylthiourea and trichloroacetyl isocyanate in dichloromethane . The reaction conditions typically involve the use of a solvent such as dichloromethane and may require specific temperature and time controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
化学反応の分析
Types of Reactions
1,6-Diphenyl-1,3,5-triazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
1,6-Diphenyl-1,3,5-triazinane-2,4-dione has several scientific research applications:
作用機序
The mechanism of action of 1,6-Diphenyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways vary based on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
1,3,5-Triazine, 2,4,6-triphenyl-: This compound has a similar triazine core but with three phenyl groups attached at positions 2, 4, and 6.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound features allyl groups instead of phenyl groups.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: This compound has a triazine core with pyridyl and phenyl groups.
Uniqueness
1,6-Diphenyl-1,3,5-triazinane-2,4-dione is unique due to its specific substitution pattern and the presence of two phenyl groups at positions 1 and 6. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
50398-49-7 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC名 |
1,6-diphenyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C15H13N3O2/c19-14-16-13(11-7-3-1-4-8-11)18(15(20)17-14)12-9-5-2-6-10-12/h1-10,13H,(H2,16,17,19,20) |
InChIキー |
UNFJJNVIVGWMGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2NC(=O)NC(=O)N2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


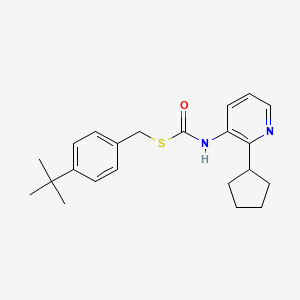
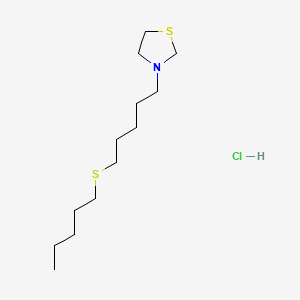

![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
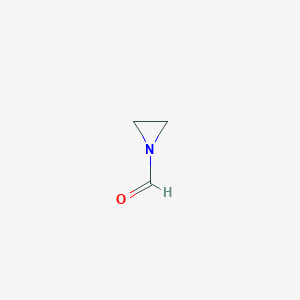
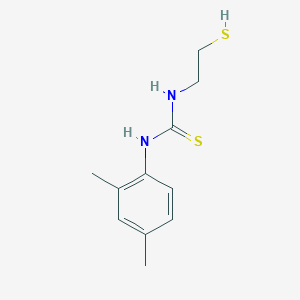
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
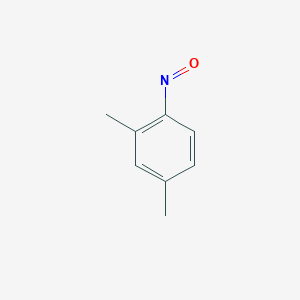
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)

